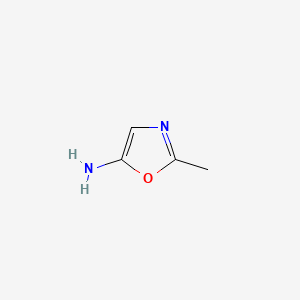

2-Methyloxazol-5-amine

説明

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic field, with oxazole derivatives occupying a crucial niche. journalajst.comtandfonline.com These compounds are recognized for their diverse applications, ranging from pharmaceuticals to materials science. irjmets.com The oxazole ring system is an integral part of numerous natural products and synthetic molecules with significant biological activities, including antibacterial, antifungal, and anticancer properties. irjmets.com The reactivity of the oxazole ring, which can undergo electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, makes it a versatile scaffold for chemical modification. numberanalytics.com Research in this area is continually evolving, with a focus on developing novel synthetic methodologies and exploring the full potential of oxazole-containing molecules. acs.org

Role as a Key Synthon and Building Block in Advanced Organic Synthesis

In the realm of organic synthesis, a "synthon" is a conceptual unit representing a potential starting material in a retrosynthetic analysis. spcmc.ac.in 2-Methyloxazol-5-amine serves as a critical synthon, providing a pre-functionalized oxazole core that can be elaborated into more complex molecular structures. Its amine group offers a reactive handle for a variety of chemical transformations, including acylation, alkylation, and the formation of amides and other nitrogen-containing functionalities. This makes it an invaluable building block for the construction of larger, more intricate molecules. The strategic incorporation of the this compound unit can significantly streamline synthetic routes, enabling the efficient assembly of target compounds that might otherwise require lengthy and complex procedures. researchgate.net

The utility of this compound as a building block is underscored by its application in the synthesis of various heterocyclic systems. For instance, it can be a precursor to fused-ring systems or substituted oxazole derivatives with tailored electronic and steric properties. The ability to introduce specific functionalities through the amine group allows chemists to fine-tune the properties of the final molecule, a crucial aspect in fields like drug discovery and materials science.

Overview of Research Trajectories in Oxazole Chemistry Pertinent to this compound

Current research in oxazole chemistry is characterized by several key trends that directly impact the significance of this compound. One major area of focus is the development of more efficient and sustainable synthetic methods. numberanalytics.com This includes the use of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign catalysts, to produce oxazole derivatives with higher yields and reduced environmental impact. irjmets.com

Another significant research trajectory involves the exploration of oxazole derivatives in materials science. numberanalytics.com The unique electronic properties of the oxazole ring make it an attractive component for organic light-emitting diodes (OLEDs), photovoltaic devices, and other advanced materials. numberanalytics.com The ability to functionalize the oxazole core, as offered by this compound, is critical for tuning the photophysical and electronic properties of these materials.

Furthermore, the medicinal chemistry applications of oxazoles continue to be a major driver of research. journalajst.comtandfonline.com Scientists are actively investigating new oxazole-based compounds for their therapeutic potential. journalajst.com The structural motif of this compound can be found within more complex molecules that are being explored as inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is implicated in various physiological processes. tandfonline.comsemanticscholar.orgtandfonline.com

特性

IUPAC Name |

2-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-6-2-4(5)7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCSSHMFUICZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739926 | |

| Record name | 2-Methyl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153138-07-9 | |

| Record name | 2-Methyl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Synthetic Methodologies for 2-methyloxazol-5-amine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the oxazole ring, and specifically 5-aminooxazole derivatives, have laid the groundwork for more advanced techniques. These routes often involve cyclization reactions, the renowned Erlenmeyer azlactone synthesis, and transformations of carefully chosen precursors.

Cyclization Reactions for Oxazole Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide a direct pathway to the oxazole core. One established method involves the cyclization of α-acylamino-α-cyanoacetate precursors. For instance, the synthesis of ethyl 5-amino-2-methyloxazole-4-carboxylate, a close derivative of the target compound, has been achieved through a stepwise annulation strategy starting from (acylamino)cyanoacetates. nih.gov This approach highlights the versatility of using functionalized acyclic precursors to construct the desired heterocyclic system. The required 5-aminooxazoles can be prepared from the corresponding (acylamino)cyanoacetates, which are themselves derived from ethyl cyanoglyoxylate oxime via reduction and subsequent acylation. nih.gov

Another classical approach involves the reaction of α-haloketones with ureas or their derivatives. While the Hantzsch thiazole synthesis is a well-known reaction, its oxazole counterpart, using ureas instead of thioureas, has also been explored for the preparation of 2-aminooxazoles. acs.org

Erlenmeyer Azlactone Synthesis and Analogous Approaches

The Erlenmeyer-Plöchl azlactone synthesis is a historic and fundamental reaction in organic chemistry for the preparation of oxazolones, which are key intermediates for various amino acids and heterocyclic compounds. wikipedia.orgvulcanchem.com The reaction typically involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. wikipedia.orgsid.ir This process leads to the formation of a 4-substituted-2-alkyloxazol-5(4H)-one, commonly known as an azlactone. sid.ir

While the classical Erlenmeyer synthesis primarily yields 4-substituted oxazol-5-ones, modifications and subsequent reactions of the resulting azlactones can lead to a variety of derivatives. For instance, the condensation of N-acetylglycine with various aromatic aldehydes provides 4-benzylidene-2-methyloxazol-5(4H)-one derivatives. sid.irrsc.org These azlactones can then be subjected to further transformations. A recent study demonstrated a highly regioselective divergent approach where o-(2-acyl-1-ethynyl)benzaldehydes react with N-acylglycines via an Erlenmeyer-Plöchl azlactone (EPA) reaction to form complex fused ring systems. acs.orgnih.gov

The following table summarizes a general procedure for the synthesis of azlactone derivatives via the Erlenmeyer synthesis.

Table 1: General Procedure for Erlenmeyer Synthesis of Azlactone Derivatives

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, N-acyl glycine | Acetic anhydride, Sodium acetate, Steam bath, 4 hours | 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives | 60-90% | sid.ir |

Precursor-Based Transformations Leading to Oxazole Amines

The synthesis of 2-methyloxazol-5-amine can also be achieved through the transformation of pre-existing heterocyclic or acyclic precursors. A notable example is the synthesis of N-substituted 5-amino-2-methyloxazole-4-carbonitriles from the reaction of an N-acetyl-β,β-dichloroenamine with various amines in the presence of acetic acid and acetic anhydride. thieme-connect.de This method provides a route to 5-aminooxazoles with a nitrile group at the 4-position.

Another precursor-based approach involves the cyclization of α-(acylamino)acetic acids. The reaction of secondary amides of α-(acylamino)acetic acids with trifluoroacetic anhydride (TFAA) can lead to the formation of oxazol-5-amine derivatives. thieme-connect.de Furthermore, the synthesis of methyl 5-aminooxazole-4-carboxylate has been reported to proceed via the cyclocondensation of ethyl glyoxylate with cyanamide, followed by esterification. vulcanchem.com

Modern Advancements in Synthetic Approaches

Contemporary organic synthesis has seen the advent of more sophisticated and efficient methods, with metal-catalyzed reactions playing a pivotal role. These modern approaches often offer higher yields, greater selectivity, and milder reaction conditions compared to classical methods.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles. Catalysts based on gold, copper, and other metals have been employed to facilitate a variety of cyclization and cross-coupling reactions.

Gold catalysts, particularly gold(III) species, have emerged as powerful tools for the synthesis of oxazoles and their derivatives. researchgate.net Gold(III) catalysts can activate alkynes and other unsaturated systems, enabling a range of intramolecular and intermolecular transformations.

A significant application of gold catalysis is in the synthesis of 4-aminooxazoles through a formal [3+2] dipolar cycloaddition. In this reaction, N-acyl pyridinium-N-aminides react with ynamides in the presence of a gold catalyst to produce highly functionalized 4-aminooxazoles. orgsyn.orgresearchgate.net This method is highly convergent and atom-economical.

While the direct gold(III)-catalyzed synthesis of this compound is not extensively documented, the synthesis of 2,5-disubstituted oxazoles from carboxamides and propargyls has been achieved using gold catalysis. nih.gov This reaction proceeds via the formation of an α-oxo gold carbene intermediate. The general reactivity of gold catalysts with amides and alkynes suggests a potential pathway for the synthesis of 2-methyl-5-aminooxazoles from appropriate precursors.

The following table provides an example of a gold-catalyzed synthesis of 4-aminooxazole derivatives.

Table 2: Gold-Catalyzed Synthesis of 4-Aminooxazole Derivatives

| Reactants | Catalyst & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Acylpyridinium N-aminide, Ynamide | Gold(I) or Gold(III) catalyst | 4-Aminooxazole derivatives | High | orgsyn.orgresearchgate.net |

Palladium- and Copper-Catalyzed Cycloadditions and Annulations

Palladium and copper catalysts are instrumental in the synthesis of oxazoles, facilitating a range of cycloaddition and annulation reactions. These transition-metal-catalyzed methods are valued for their ability to form carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are pivotal for N-aryl bond formation, a key step in the synthesis of complex amine-containing molecules. beilstein-journals.org For instance, the coupling of aryl halides with amines is a common strategy. beilstein-journals.org Palladium catalysts, often in conjunction with specific ligands like P(t-Bu)3, have been successfully employed in N-annulation reactions to yield substituted indoles, which can be precursors to more complex heterocyclic systems. beilstein-journals.org Palladium-catalyzed [3+2] cycloadditions of α,β-unsaturated imines with vinylethylene carbonates provide a direct route to functionalized oxazolidines. mdpi.com The choice of palladium catalyst and ligands is crucial for optimizing reaction yields and stereoselectivity. mdpi.comzjut.edu.cn

Copper-catalyzed reactions, including Ullmann-type and Chan-Lam-type N-arylations, offer a complementary approach. beilstein-journals.org Copper(I) iodide (CuI) is a frequently used catalyst in these transformations. beilstein-journals.orgnih.gov A modular and practical synthesis of highly substituted oxazoles has been developed through a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. researchgate.net This method allows for the selective formation of a wide variety of functionalized oxazoles from simple precursors. researchgate.net Furthermore, copper-catalyzed oxidative cyclization of N-acyl enamides presents another efficient route to multisubstituted oxazoles. researchgate.net Tandem palladium/copper-catalyzed intermolecular cross-coupling reactions have also been developed to construct complex N-fused imidazophenanthridine scaffolds, demonstrating the synergistic potential of these two metals. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Palladium | Buchwald-Hartwig Amination, [3+2] Cycloaddition | High efficiency in N-aryl bond formation, good for large-scale applications, tolerates sterically demanding substituents. beilstein-journals.orgmdpi.com |

| Copper | Ullmann and Chan-Lam N-Arylation, Amidation/Cyclization | Mild reaction conditions, often ligand-free, suitable for intramolecular reactions to form complex rings. beilstein-journals.orgresearchgate.net |

| Palladium/Copper | Tandem Decarboxylative Cross-Coupling | Provides access to complex N-fused heterocyclic scaffolds with high efficiency and modularity. nih.gov |

Iridium(III)-Catalyzed Transformations Involving Oxazoles

Iridium(III) catalysis has emerged as a powerful tool in organic synthesis, including the transformation of amides and the dearomatization of heterocycles. While direct synthesis of this compound using iridium catalysis is not extensively documented, related transformations highlight its potential. For example, iridium-catalyzed reductive addition of isocyanoacetates to tertiary amides can produce 5-methoxyoxazoles. researchgate.net This one-pot procedure involves the partial reduction of the amide followed by a chemoselective addition of the isocyanide. researchgate.net Furthermore, iridium(III) complexes have been utilized in asymmetric allylic dearomatization of pyrroles, leading to spiro-2H-pyrrole derivatives, which showcases the catalyst's ability to construct complex chiral structures. These examples suggest the potential for developing iridium-catalyzed methods for the synthesis of functionalized oxazoles.

Organocatalytic and Metal-Free Methodologies

In a move towards more sustainable and cost-effective synthesis, organocatalytic and metal-free methodologies have gained significant traction. mdpi.com These approaches avoid the use of potentially toxic and expensive transition metals. mdpi.comresearchgate.net

Organocatalysts, such as amines, Brønsted acids, and N-heterocyclic carbenes (NHCs), can promote a variety of reactions under mild conditions. mdpi.comresearchgate.net For instance, phosphine-catalyzed regiodivergent enantioselective γ-additions of oxazolones to butadienoates have been developed. mdpi.com L-proline, a simple amino acid, has been shown to be an efficient organocatalyst for the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. researchgate.net

Metal-free approaches often utilize reagents like iodine to promote cyclization. researchgate.net For example, the synthesis of 2,5-disubstituted oxazoles can be achieved from N-arylethylamides through an iodine-catalyzed intramolecular C(sp3)–H functionalization. researchgate.net Another metal-free method involves the oxidative annulation of N-acetyl enamides under visible light irradiation, mediated by an organic dye, to produce trisubstituted oxazoles. researchgate.net These methods are often characterized by their high atom economy and environmentally benign reaction conditions. researchgate.net

| Methodology | Key Features | Example Reaction |

| Organocatalysis | Metal-free, mild reaction conditions, often enantioselective. mdpi.comresearchgate.net | L-proline catalyzed synthesis of oxazolone derivatives. researchgate.net |

| Metal-Free Catalysis | Avoids transition metals, often uses readily available reagents like iodine. researchgate.netresearchgate.net | Iodine-catalyzed synthesis of 2,5-disubstituted oxazoles from N-arylethylamides. researchgate.net |

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of oxazoles, aiming to reduce waste, energy consumption, and the use of hazardous substances. dntb.gov.ua

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. bspublications.netslideshare.net This technique offers rapid and uniform heating, which can lead to cleaner reactions with fewer side products. bspublications.net Microwave-assisted organic synthesis has been applied to a variety of reactions, including cycloadditions and condensations, which are relevant to oxazole synthesis. slideshare.netmdpi.com For example, the protection of primary amines as 2,5-dimethylpyrroles is significantly accelerated under microwave irradiation. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating. mdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. nih.gov Ultrasound has been successfully used to promote the synthesis of various heterocyclic compounds, often in aqueous media and without the need for a catalyst. mdpi.com For instance, the synthesis of 4-arylidene-2-phenyl-5(4)-oxazolones has been achieved in excellent yields under sonochemical conditions. researchgate.net Ultrasound has also been employed for the synthesis of amides and propargylamines. organic-chemistry.org

Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. dntb.gov.ua Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a neat mixture, can lead to simplified workup procedures and reduced waste. scispace.commostwiedzy.pl For example, the reduction of oximes to amines can be performed efficiently under solvent-free conditions using a NaBH4/ZrCl4/Al2O3 system. scispace.com The N-methylation of secondary amines has also been achieved under solvent-free ball milling conditions. mostwiedzy.pl Additionally, the use of environmentally benign solvents like water or deep eutectic solvents is being explored. researchgate.netmdpi.com

| Green Chemistry Approach | Advantages |

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficiency. bspublications.netslideshare.net |

| Ultrasound-Promoted | Accelerated reaction rates, can be performed in water, often catalyst-free. mdpi.comnih.govorganic-chemistry.org |

| Solvent-Free Protocols | Reduced waste, simplified workup, environmentally friendly. scispace.commostwiedzy.plnih.gov |

Ultrasound-Promoted Syntheses

One-Pot and Cascade Reactions

One-pot and cascade reactions represent highly efficient and elegant strategies in modern organic synthesis. These approaches combine multiple reaction steps into a single operational sequence, thereby avoiding the time-consuming and often resource-intensive isolation and purification of intermediates. This methodology aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation. In the context of heterocyclic chemistry, one-pot and cascade reactions are invaluable for constructing complex molecular architectures, such as the oxazole ring system, from simple and readily available precursors. acs.orgresearchgate.net

Multicomponent reactions (MCRs), a prominent class of one-pot syntheses, have been successfully employed for the generation of highly substituted oxazole derivatives. researchgate.net A notable example is the acid-promoted multicomponent tandem cyclization that yields fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. acs.orgnih.gov This particular method utilizes a Robinson-Gabriel-type reaction as the key step in the tandem transformation. acs.org In this process, acetonitrile can serve as both the solvent and a reactant, highlighting the efficiency of the protocol. acs.orgresearchgate.net The versatility of this approach allows for the incorporation of diverse functionalities, such as 4-hydroxycoumarin, 2-naphthol, and 1,3-cyclohexanedione motifs, onto the oxazole scaffold under mild conditions. acs.orgnih.gov

Another significant one-pot approach involves the reaction of aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate (Cs₂CO₃), to produce 2-aryl-5-alkyl-substituted oxazoles. organic-chemistry.org This non-catalytic method is cost-effective and proceeds in good yields. The reaction mechanism is proposed to involve the substitution of the allylic bromine by the amide, followed by the elimination of hydrogen bromide, cyclization, and subsequent isomerization to form the stable oxazole ring. organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the first reaction generates a functionality that triggers the subsequent reaction. A regioselective divergent approach for synthesizing 1-oxazolonylisobenzofurans utilizes a cascade cyclization based on the Erlenmeyer–Plöchl azlactone reaction. nih.govacs.org In this process, o-(2-acyl-1-ethynyl)benzaldehydes react with amino acids in the presence of acetic anhydride. nih.govacs.org The reaction proceeds through the initial formation of an oxazolone intermediate, such as 2-methyloxazol-5(4H)-one, which then partakes in a series of cyclizations to build the final complex heterocyclic system. nih.govacs.org The choice of N-acylglycines versus free amino acids can direct the reaction toward different product classes, demonstrating the high level of control achievable with cascade strategies. acs.org

The following table summarizes various one-pot and cascade methodologies for the synthesis of oxazole derivatives.

Table 1: One-Pot and Cascade Reactions for Oxazole Synthesis

| Methodology | Starting Materials | Reagents/Catalyst | Key Intermediate/Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Acid-Promoted Multicomponent Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles (e.g., 4-hydroxycoumarin) | Acid promoter | Robinson-Gabriel reaction | Fully substituted oxazoles | Not specified | acs.orgnih.gov |

| Cs₂CO₃-Mediated One-Pot Synthesis | Aromatic primary amides, 2,3-Dibromopropene | Cs₂CO₃ (base) | Cyclization-isomerization | 2-Aryl-5-alkyl-substituted oxazoles | Up to 83% | organic-chemistry.org |

| Cascade Cyclization via Erlenmeyer–Plöchl Reaction | o-(2-Acyl-1-ethynyl)benzaldehydes, Amino acids (e.g., N-acetyl-dl-alanine) | NaOAc, Ac₂O | Dakin–West-like reaction forming oxazolone | 1-Oxazolonylisobenzofurans | Up to 51% | nih.govacs.org |

| Multicomponent Synthesis of 5-Methoxyoxazoles | Aldehydes, Amines, Methyl α-isocyanoacetates | Not specified | Nitrilium intermediate formation | 5-Methoxyoxazoles | 23–96% | thieme-connect.com |

| Sequential Three-Step Synthesis | Aryl aldehyde, Hippuric acid, Dimedone | Calcium acetate, Acetic anhydride | Michael-cascade reaction | Chromeno[3,2-d]oxazole derivatives | High to excellent | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2-methyloxazol-5-amine

Reactivity at the Amine Functionality

The amine group in 2-methyloxazol-5-amine is a key site for chemical reactions, enabling the synthesis of a variety of derivatives through processes like acylation and oxidative functionalization.

Derivatization via Acylation and Amide Formation

The primary amine functionality of this compound readily undergoes acylation reactions to form corresponding amides. This transformation is a common strategy in organic synthesis to introduce new functional groups and build more complex molecular architectures. The acylation can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acid byproduct. fishersci.co.uk The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org

The direct coupling of a carboxylic acid with an amine to form an amide is generally not a preferred synthetic route due to the competing acid-base reaction. fishersci.co.uk However, the use of coupling reagents can facilitate this transformation. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. fishersci.co.uk

Table 1: Common Reagents for Amide Formation

| Reagent Type | Example(s) | Role |

| Acylating Agent | Acyl Chloride, Carboxylic Anhydride | Provides the acyl group for the reaction. fishersci.co.uk |

| Base | Pyridine, Triethylamine, DIEA | Neutralizes the acidic byproduct. fishersci.co.uk |

| Coupling Reagent | DCC, DIC, EDC | Activates carboxylic acids for amidation. fishersci.co.uk |

| Catalyst | 5-methoxy-2-iodophenylboronic acid (MIBA) | Facilitates direct amidation at room temperature. organic-chemistry.org |

Oxidative Functionalization Pathways

The oxidative functionalization of amines can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidative functionalization of this compound are not extensively detailed in the provided results, general principles of amine oxidation can be applied. The nitrogen atom can be oxidized, potentially leading to the formation of nitroso, nitro, or hydroxylamine derivatives.

In a broader context, the oxidative functionalization of aminoboranes has been achieved through a 1,2-N migration, utilizing O2 as the terminal oxidant to form N- and O-functionalized hydroxylamines. nih.gov This process avoids the use of hazardous peroxides. nih.gov Furthermore, catalytic systems involving manganese complexes have been shown to be effective for the selective oxidation of C-H bonds, and similar principles could potentially be applied to the N-H bond of an amine. mdpi.com These reactions can proceed via metal-oxo intermediates. mdpi.com

Reactivity of the Oxazole Heterocycle

The oxazole ring in this compound exhibits its own distinct reactivity, participating in both electrophilic substitution and nucleophilic addition/ring-opening reactions.

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The substitution pattern is directed by the existing substituents on the ring. The amino group at the 5-position is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C4 position is the most likely site for electrophilic attack.

For example, in a related system, 5-amino-3-methyl-1-phenyl-1H-pyrazole, electrophilic substitution with bromine occurs adjacent to the electron-donating amino substituent. taylorandfrancis.com This suggests that this compound would likely undergo similar regioselective electrophilic substitution at the C4 position.

Cycloaddition Reactions (e.g., [2+2], [3+2], hetero-Diels–Alder)

Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. The 5-aminooxazole moiety can participate in various cycloaddition pathways, leading to the formation of novel ring systems.

The participation of 5-aminooxazole-4-carbonitriles in [3+2] cycloaddition reactions with azides has been explored, yielding tetrazole-containing oxazoles. growingscience.com Specifically, 2-substituted 5-amino-4-cyano-1,3-oxazoles can react with trimethylsilyl azide in the presence of dibutyltin oxide to form 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles. researchgate.net This transformation highlights the ability of the nitrile group at the C4 position to act as a dipolarophile. The reaction is believed to proceed via a nucleophilic attack of the azide anion on the electron-deficient carbon of the nitrile group, followed by cyclization. growingscience.comresearchgate.net

While direct examples involving this compound in [2+2] and hetero-Diels-Alder reactions are not extensively documented in the provided search results, the general reactivity of oxazoles suggests their potential as dienophiles or dienes in hetero-Diels-Alder reactions, particularly when activated by appropriate substituents. The hetero-Diels-Alder reaction, a variant of the Diels-Alder reaction, is a key method for synthesizing six-membered heterocyclic rings where either the diene or the dienophile contains a heteroatom. Furthermore, oxazolones, which are structurally related to this compound, have been shown to undergo cycloaddition reactions with alkenes to form Δ²-pyrrolines. researchgate.net

The table below summarizes the key aspects of cycloaddition reactions involving the 5-aminooxazole scaffold.

| Cycloaddition Type | Reactants | Key Reagents/Catalysts | Product | Ref. |

| [3+2] Cycloaddition | 2-R-5-amino-1,3-oxazole-4-carbonitriles, Trimethylsilyl azide | Dibutyltin oxide | 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles | growingscience.comresearchgate.net |

C-H Functionalization Strategies

Direct C-H functionalization is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules. nih.gov The presence of both C-H bonds and a directing amine group in this compound makes it a candidate for such transformations.

Directed C-H Activation and Functionalization

The amine group in this compound can act as a directing group, facilitating the regioselective functionalization of C-H bonds, typically at the ortho-position to the directing group. nih.gov Transition metal catalysts, particularly palladium, are often employed for this purpose. nih.govrsc.orgnih.gov The general mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with a coupling partner. mdpi.com While specific examples for this compound are not detailed, the principles of amine-directed C-H activation are well-established for a variety of substrates. rsc.orgnih.gov The strength of the directing group is a critical factor in determining the outcome of the reaction, and scales have been developed to predict regioselectivity in molecules with multiple potential directing groups. nih.gov

Regioselective C-H Bond Transformations

Achieving regioselectivity in C-H functionalization is a major challenge. In the context of oxazoles, direct lithiation followed by electrophilic trapping is a known method for regioselective functionalization. For instance, lithiation of oxazole itself occurs selectively at the C2 position. sci-hub.se For substituted oxazoles, the site of lithiation can be influenced by the existing substituents. While specific studies on the regioselective C-H functionalization of this compound were not found, the principles of directed lithiation and other C-H activation strategies suggest that selective transformation of the C4-H bond would be a primary target, influenced by the directing effect of the C5-amino group.

Catalytic C-H Functionalization in Heterocyclic Systems

Catalytic C-H functionalization has been widely applied to various heterocyclic systems. nih.gov Metal-catalyzed C-H functionalization allows for the cleavage of a C-H bond and the formation of a new bond with carbon, nitrogen, or oxygen. sigmaaldrich.com This approach streamlines synthetic processes by avoiding the need for pre-functionalized starting materials. sigmaaldrich.com Nickel-photoredox catalysis has been employed for the C-H functionalization of α-amino C-H bonds with aryl halides to produce benzylic amines. rsc.org This method demonstrates the potential for direct arylation of positions adjacent to an amine, which could be applicable to the methyl group of this compound or the C4 position.

The following table outlines conceptual strategies for the C-H functionalization of this compound based on established principles.

| Strategy | Catalyst/Reagent | Potential Site of Functionalization | Potential Product Type | Ref. |

| Amine-Directed C-H Activation | Palladium catalyst | C4-H | 4-Aryl-2-methyloxazol-5-amines | nih.govrsc.org |

| Nickel-Photoredox Catalysis | Nickel catalyst, photoredox catalyst | C-H of the methyl group | 2-(Arylmethyl)oxazol-5-amines | rsc.org |

| Direct Lithiation | Organolithium reagent | C4-H | 4-Substituted-2-methyloxazol-5-amines | sci-hub.se |

Recyclization and Rearrangement Studies

The oxazole ring, particularly when substituted with an amino group at the 5-position, can undergo ring-opening and subsequent recyclization to form different heterocyclic systems.

Recyclization Pathways of 5-Aminooxazoles

5-Aminooxazoles are known to undergo recyclization reactions under both nucleophilic and electrophilic conditions. researchgate.netresearchgate.net The chemical behavior of these compounds is influenced by the presence of two "hidden" amide fragments within the ring structure. researchgate.netresearchgate.net These recyclization processes often involve an initial nucleophilic attack at either the C2 or C5 position of the oxazole ring. researchgate.netresearchgate.net The presence of an electron-withdrawing group at the C4 position generally facilitates these transformations. researchgate.netresearchgate.net

For example, 5-aminooxazoles can be converted into a variety of other heterocycles, including derivatives of 3-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, imidazolidine-2,4-dione, and 1H-pyrazole-3,4,5-triamine. researchgate.net A novel recyclization of a 5-aminooxazole derivative into a tetrazole has also been reported, initiated by a nucleophilic attack of an azide anion at the C5 position of the oxazole core. growingscience.comresearchgate.net

The following table provides examples of heterocycles that can be synthesized from the recyclization of 5-aminooxazoles.

| Starting Material | Conditions | Product | Ref. |

| 5-Aminooxazoles | Nucleophilic (e.g., amines, hydrazine) or Electrophilic (e.g., acids) | Various functionalized heterocycles | researchgate.netresearchgate.net |

| 5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole | Not specified | Tetrazole derivative (via oxazole ring opening) | growingscience.comresearchgate.net |

Intramolecular Rearrangements

The study of intramolecular rearrangements in heterocyclic systems provides crucial insights into their stability, reactivity, and potential for synthetic transformations. For this compound, while direct studies on its rearrangement are not extensively documented, the broader class of 5-aminooxazoles and related structures exhibit a rich and varied chemistry involving intramolecular transformations. These reactions are often driven by thermal, photochemical, or catalytic activation and lead to diverse and structurally complex products. Mechanistic investigations into analogous systems allow for predictions of the potential rearrangement pathways available to this compound and its derivatives.

One of the most significant rearrangements associated with the 5-aminooxazole scaffold is the Cornforth rearrangement. This reaction involves the thermal isomerization of a 4-carbonyl-substituted oxazole into an isomeric 5-aminooxazole-4-carboxylate. researchgate.net The process is a researchgate.netresearchgate.net-sigmatropic rearrangement proceeding through a nitrile ylide intermediate. Research has shown that this rearrangement can be optimized using microwave-assisted procedures, which significantly reduces reaction times and often improves yields. researchgate.net Studies on the kinetics of the Cornforth rearrangement of 2-aryl-5-methoxyoxazole-4-carboxylic amides indicate that a small positive charge develops at the C2 position during the transition state, while a small negative charge develops in the amide moiety, suggesting the transition state is not strongly polar. researchgate.net

Table 1: Conditions for Microwave-Assisted Cornforth Rearrangement

| Precursor | Conditions | Product | Yield | Reference |

| Oxazole-4-carboxamides | Microwave irradiation, 160°C, 5-10 min | 5-Aminooxazole-4-carboxylates | Good | researchgate.net |

Another relevant transformation is the Beckmann rearrangement, a classic reaction that converts ketoximes into amides. In a related context, α,α-disubstituted β-oximyl amides have been shown to undergo a tandem Beckmann rearrangement and intramolecular cyclization when mediated by triflic anhydride (Tf₂O) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ias.ac.in This process does not yield a 5-aminooxazole directly but rather a 5-iminooxazoline, a closely related isomer. This reaction highlights a pathway where rearrangement of a side chain leads to the formation of an oxazoline ring, a structural relative of the oxazole core in this compound. ias.ac.in The reaction proceeds efficiently under mild conditions at room temperature. ias.ac.in

Table 2: Triflic Anhydride-Mediated Beckmann Rearrangement

| Substrate | Reagents | Solvent | Temperature | Product | Reference |

| β-Oximyl amides | Triflic anhydride (Tf₂O), DBU | Dichloromethane (CH₂Cl₂) | Room Temp. | 5-Iminooxazolines | ias.ac.in |

The Dimroth rearrangement is a well-known process in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This reaction is common in nitrogen-containing heterocycles such as 1,2,3-triazoles and pyrimidines and can be catalyzed by acid, base, heat, or light. wikipedia.orgresearchgate.netresearchgate.net The mechanism typically involves a ring-opening to an intermediate, followed by rotation and ring-closure. wikipedia.org While not explicitly reported for this compound, a Dimroth-type rearrangement is mechanistically plausible for its imino tautomer, which could lead to the formation of an isomeric N-substituted 2-methylimidazol-5-one.

Furthermore, sigmatropic rearrangements are a possibility for suitably substituted derivatives of this compound. For instance, an N-allyl substituted derivative could potentially undergo an aza-Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic reaction, to form a C-allyl isomer. libretexts.org Photochemical rearrangements are also known for related amino-heterocyclic systems, suggesting that this compound could exhibit photo-induced isomerization or rearrangement pathways. colab.wsresearchgate.net

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

NMR spectroscopy is a cornerstone technique for elucidating molecular structures and investigating reaction dynamics in solution. ipb.pt For a molecule like 2-Methyloxazol-5-amine, both one-dimensional and two-dimensional NMR experiments are essential for unambiguous characterization.

In-situ or real-time NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions directly within the NMR tube. This technique allows for the observation of reactants being consumed, products being formed, and the appearance and disappearance of transient intermediates. It provides invaluable kinetic and mechanistic data without the need for quenching or workup procedures, which could alter the chemical species present. bohrium.com

For the synthesis or subsequent reactions of this compound, in-situ NMR could track the concentration changes of key species over time. For instance, in a reaction involving this compound, monitoring the characteristic signals of the methyl group, the oxazole ring proton, and the amine protons would provide a detailed kinetic profile of the transformation. Studies on other heterocyclic systems have successfully used this approach to elucidate complex reaction pathways and optimize conditions.

While 1D NMR provides fundamental information, 2D NMR experiments are often necessary to resolve overlapping signals and definitively establish the structure of complex molecules, including substituted heterocycles. ipb.ptwikipedia.org For this compound, several 2D NMR techniques would be employed for complete structural assignment. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. For this compound, it would confirm the coupling (if any) between the amine protons and the ring proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signal for each protonated position, such as the C4 carbon to its attached proton and the methyl carbon to its three equivalent protons. youtube.com

Structural assignment of related oxazole-containing peptides and other derivatives has relied heavily on such 2D NMR data to determine the precise arrangement of substituents on the heterocyclic core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related oxazole structures. Actual experimental values may vary based on solvent and other conditions.)

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2-CH₃ | Methyl Protons (3H) | ~2.4 | ~15 |

| C2 | Quaternary Carbon | - | ~160 |

| C4 | Ring Proton (1H) | ~6.5 | ~125 |

| C5 | Quaternary Carbon | - | ~150 |

| 5-NH₂ | Amine Protons (2H) | Broad, ~4-5 | - |

In-situ NMR for Reaction Monitoring

Mass Spectrometry for Product Identification and Mechanistic Support

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. algimed.com

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula, which is a critical piece of data for confirming the identity of a newly synthesized compound. larancelab.com For this compound (C₄H₆N₂O), the exact mass of the neutral molecule is 98.04801 Da. In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion.

The calculated exact mass for the protonated ion [C₄H₇N₂O]⁺ is 99.05529 Da. Observing a peak at this precise m/z value in an HRMS spectrum provides strong evidence for the presence of this compound. This technique is routinely reported in the characterization of novel oxazole derivatives. semanticscholar.orgamazonaws.comrsc.org

Table 2: HRMS Data for Protonated this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₄H₆N₂O + H]⁺ | 99.05529 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of the analyte. tutorchase.com

For this compound, the fragmentation would be dictated by the stability of the resulting ions and neutral losses, governed by the features of the oxazole ring and the amine substituent. clockss.org Key fragmentation pathways for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). miamioh.edulibretexts.org For oxazoles, common fragmentation includes the loss of CO, HCN, and cleavage of the ring. clockss.orgpku.edu.cn

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: Based on general fragmentation rules for oxazoles and amines.)

| Fragment Ion (or Neutral Loss) | Proposed Structure/Loss | m/z of Fragment |

|---|---|---|

| [M]⁺ | Molecular Ion | 98 |

| [M-H]⁺ | Loss of a hydrogen radical | 97 |

| [M-CH₃]⁺ | Loss of the methyl group | 83 |

| [M-CO]⁺ | Loss of carbon monoxide | 70 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 71 |

| [M-CH₂N]⁺ | Loss of azomethine radical | 70 |

| [CH₃CNH]⁺ | Acetonitrile-derived fragment | 42 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org By diffracting X-rays off a single crystal of a compound, one can calculate the precise positions of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

For an achiral molecule like this compound, X-ray crystallography would provide unequivocal proof of its planar heterocyclic ring structure and the connectivity of the methyl and amine substituents. It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement.

Applications of 2-methyloxazol-5-amine As a Synthetic Synthon in Complex Molecule Construction

Advanced Organic Synthesis Applications

Diversity-Oriented Synthesis (DOS) of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the efficient creation of structurally diverse small molecules for applications in drug discovery and chemical biology. scispace.comcam.ac.uknih.gov The goal of DOS is to populate chemical space with a wide variety of molecular scaffolds. cam.ac.uk 2-Methyloxazol-5-amine and related oxazole derivatives are excellent starting points for DOS because their pluripotent functionality allows for divergent reaction pathways. cam.ac.uk A single oxazole-containing substrate can be transformed into a variety of different heterocyclic scaffolds by applying different reaction conditions or reagents. researchgate.net This approach has been used to generate libraries of natural product analogs, including flavones, coumarins, and chalcones. nih.gov The use of multicomponent reactions in DOS, where three or more reactants combine in a single step, is particularly effective for rapidly building molecular complexity and diversity. researchgate.net

Table 2: Applications of this compound in Advanced Synthesis

| Application Area | Key Concept | Role of this compound/Derivatives | Outcome | Reference |

|---|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse molecular libraries. | Serves as a pluripotent building block for divergent synthesis pathways. | Creation of diverse heterocyclic scaffolds for high-throughput screening. | researchgate.netscispace.comcam.ac.uknih.gov |

| Complex Organic Frameworks | Building block for porous, crystalline materials. | The amine functionality can act as a linker in the formation of Metal-Organic Frameworks (MOFs). | MOFs with potential applications in catalysis, gas storage, and separation. | kaist.ac.kr |

Intermediate in the Preparation of Complex Organic Frameworks

The amine group of this compound provides a reactive handle for its incorporation into larger, well-defined architectures such as metal-organic frameworks (MOFs). MOFs are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The amine functionality can serve as the coordinating group that binds to the metal centers, making this compound a potential building block for these materials. For example, amine-functionalized ligands have been incorporated into zirconium-based MOFs, where the amine groups play a crucial role in the material's properties, such as in the photocatalytic conversion of carbon dioxide. kaist.ac.kr While the direct use of this compound in MOF synthesis is an area for further exploration, the principle of using amine-containing heterocyclic compounds as linkers is well-established.

Potential in Materials Science Research

The unique structural and electronic properties of the oxazole ring system have positioned its derivatives as promising candidates for advanced materials. While direct research on this compound in materials science is not extensively documented in publicly available literature, its potential can be inferred from the study of analogous oxazole-containing compounds. The inherent aromaticity, electron-rich nature, and sites for functionalization on the oxazole core make it a versatile building block for materials with tailored optical and electronic properties.

The field of organic electronics and photonics seeks to utilize carbon-based materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). wikipedia.orggeorganics.sk The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. su.edu.ly Oxazole derivatives have been identified as valuable components in this arena, often serving as electron-deficient units in larger conjugated systems. researchgate.net This electron-accepting nature is crucial for creating n-type organic semiconductor materials, which are essential for the fabrication of efficient electronic devices. wikipedia.orgresearchgate.net

Theoretical studies on oxazole derivatives, such as (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, have shown that these compounds can possess low reorganization energies for electron transport. researchgate.netuq.edu.au A low reorganization energy is a key indicator of a material's potential for high charge mobility, a critical parameter for semiconductor performance. researchgate.net For instance, the calculated electron reorganization energy for this particular oxazole derivative was found to be lower than that of perfluoropentacene, a well-known n-type semiconductor, suggesting its promise as an electron transport material in OLEDs. researchgate.netuq.edu.au

The general class of oxazole compounds has been explored for a range of multifunctional purposes, from use in organic thin-film transistors to photovoltaic applications. researchgate.netuq.edu.au The presence of nitrogen and oxygen heteroatoms in the oxazole ring influences the electronic distribution and can facilitate intramolecular charge transfer (ICT), a fundamental process in many photonic and electronic applications. researchgate.netuq.edu.au The amino group at the 5-position and the methyl group at the 2-position of this compound provide handles for further chemical modification, allowing for the tuning of its electronic properties and its incorporation into larger polymeric or molecular structures designed for specific electronic functions. researchgate.netnih.gov The synthesis of photoactive polymers, for example, often involves the polymerization of functionalized monomers to create materials with desired light-absorbing or light-emitting properties. mdpi.comnih.gov

Below is an interactive data table summarizing the properties of a related oxazole derivative investigated for its potential in organic electronics.

| Compound Name | Calculated Electron Reorganization Energy (eV) | Calculated Hole Reorganization Energy (eV) | Potential Application |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | 0.223 researchgate.netuq.edu.au | 0.381 researchgate.netuq.edu.au | n-type material for OLEDs researchgate.netuq.edu.au |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the basis for a variety of applications, including frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. metall-mater-eng.comfrontiersin.org Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics are prime candidates for NLO materials.

Oxazole derivatives have been investigated for their NLO properties. researchgate.net The inherent asymmetry and charge distribution within the oxazole ring can contribute to a non-zero second-order hyperpolarizability (β), a measure of a molecule's NLO response. Theoretical and experimental studies on various oxazole-containing molecules have demonstrated their potential. For example, computational studies on certain isoxazole derivatives have explored their linear and nonlinear optical properties, revealing the importance of intramolecular charge transfer from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs).

Second-harmonic generation (SHG) is a key NLO phenomenon where two photons of the same frequency are combined to generate a new photon with twice the frequency. nih.gov This effect is only possible in non-centrosymmetric materials. The structure of this compound, with its distinct substituents on the oxazole ring, could be a starting point for designing molecules with significant SHG activity. By incorporating this oxazole synthon into larger, strategically designed chromophores with strong electron-donating and electron-accepting groups, it may be possible to create materials with enhanced NLO properties. The amino group of this compound can act as an electron-donating group, which is a common feature in "push-pull" NLO chromophores.

Research on related heterocyclic compounds has shown that the magnitude of the NLO response can be substantial. For instance, a study on dibenzylideneacetone derivatives reported first molecular hyperpolarizability (β) values that are significant for their size, indicating their potential for converting infrared light to visible light. Another oxazole derivative, 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, has also been studied for its NLO response. While direct experimental data for this compound is scarce, the established potential of the broader oxazole family suggests that it is a promising scaffold for the development of new NLO materials. researchgate.netmdpi.com

The table below presents NLO data for some related organic compounds to provide context for the potential of oxazole derivatives.

| Compound Class/Example | NLO Property Investigated | Key Finding |

| Dibenzylideneacetone derivatives | First molecular hyperpolarizability (β) | Showed robust β values, indicating potential for optical frequency conversion. |

| 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile | First molecular hyperpolarizability (β) | Possesses NLO properties. |

| Isoxazole derivatives | Linear and nonlinear optical properties | DFT studies show potential based on intramolecular charge transfer. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aminooxazoles, the parent class for 2-Methyloxazol-5-amine, has traditionally relied on multi-step reactions that may involve harsh reagents. thieme-connect.com Future research will undoubtedly pivot towards the development of more efficient, sustainable, and economically viable synthetic protocols.

Green chemistry principles are expected to be at the forefront of these new methodologies. This includes the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and energy consumption for the preparation of 2-aminooxazoles. researchgate.net Ultrasound-assisted synthesis is another promising green technique that can enhance reaction rates and minimize the need for severe conditions. The exploration of environmentally benign solvents, such as ionic liquids and deep eutectic solvents, will also be crucial in reducing the environmental footprint of synthesizing these compounds.

Furthermore, the development of one-pot syntheses and multicomponent reactions (MCRs) will be a key focus. researchgate.net These approaches offer increased efficiency by combining multiple synthetic steps into a single operation, thereby saving time, resources, and reducing waste. researchgate.net Catalyst development, particularly the design of novel, highly efficient, and recyclable catalysts, will also play a pivotal role in advancing the synthesis of this compound and its analogs. alentris.org

A summary of potential synthetic approaches is presented in Table 1.

| Methodology | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Increased efficiency, lower energy consumption. researchgate.net |

| Ultrasound-Assisted Synthesis | Cavitation effects enhance reaction rates. | Milder reaction conditions, reduced by-product formation. |

| One-Pot/Multicomponent Reactions | Multiple transformations in a single vessel. | Improved atom economy, reduced waste, and purification steps. researchgate.net |

| Green Catalyst Systems | Use of benign and recyclable catalysts. | Enhanced sustainability and cost-effectiveness. rsc.org |

Exploration of Uncharted Reactivity Profiles

The reactivity of the this compound scaffold remains largely uncharted territory, presenting a fertile ground for fundamental chemical research. The oxazole ring is known to participate in a variety of reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening transformations. semanticscholar.orgsmolecule.com

Future investigations should systematically probe the reactivity of the C4 and C5 positions of the oxazole ring, as well as the exocyclic amino group. Understanding the regioselectivity of these reactions is paramount for the controlled functionalization of the molecule. For instance, lithiation reactions have been used for the selective functionalization of other oxazoles and could be a viable strategy for introducing a wide range of substituents onto the this compound core.

The amino group at the 5-position offers a handle for a variety of transformations, including N-alkylation, N-acylation, and the formation of Schiff bases. These modifications can be used to synthesize a diverse library of derivatives with potentially new and interesting properties. The development of novel catalysts and reaction conditions will be essential to control the chemoselectivity of these transformations, particularly in the presence of the sensitive oxazole ring.

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry and in silico modeling are poised to play an increasingly integral role in guiding the exploration of this compound chemistry. rroij.comuchile.cl Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule. wiley.comasianpubs.orgresearchgate.netnih.gov These studies can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the rational design of synthetic strategies. wiley.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their potential biological or material properties. nih.gov By building predictive models, researchers can virtually screen large libraries of compounds, prioritizing the synthesis of those with the highest probability of desired activity. nih.gov This approach can significantly accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening.

Molecular docking studies can be employed to predict the binding interactions of this compound derivatives with biological targets such as enzymes and receptors. rroij.com This information is crucial for the design of new therapeutic agents.

Expansion into Novel Material Applications

The unique electronic and structural features of the oxazole ring suggest that this compound and its derivatives could find applications in materials science. semanticscholar.orgsmolecule.comresearchgate.net The aromatic and electron-rich nature of the oxazole core, coupled with the functional amino group, makes it an attractive building block for the synthesis of novel polymers and functional materials.

Future research could focus on incorporating the this compound moiety into the backbone of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can also be used to tune the electronic properties of these materials or to facilitate cross-linking and improve their thermal and mechanical stability.

The ability of the oxazole nitrogen and the amino group to coordinate with metal ions also opens up possibilities for the development of novel metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

Strategies for Chemo-, Regio-, and Stereoselective Transformations

The development of highly selective synthetic methods is a cornerstone of modern organic chemistry. For a multifunctional molecule like this compound, achieving chemo-, regio-, and stereoselectivity is a significant challenge that presents numerous research opportunities.

Chemoselectivity: Future work should focus on developing reaction conditions that allow for the selective transformation of one functional group in the presence of others. For example, methods for the selective N-functionalization of the amino group without affecting the oxazole ring are highly desirable.

Regioselectivity: Controlling the position of substitution on the oxazole ring is crucial for synthesizing specific isomers with desired properties. Organocatalysis has emerged as a powerful tool for controlling the regioselectivity of reactions and could be applied to the functionalization of this compound. mdpi.com The use of directing groups to guide reactions to a specific position on the oxazole ring is another promising strategy.

Stereoselectivity: For applications in medicinal chemistry and chiral materials, the development of stereoselective syntheses of this compound derivatives will be essential. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the molecule. Asymmetric transformations, such as enantioselective alkylations or cycloadditions, will be key areas of investigation.

Q & A

Q. What are the common synthetic routes for preparing 2-Methyloxazol-5-amine and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole derivatives . Another approach involves nucleophilic substitution reactions with aromatic aldehydes to introduce functional groups, as demonstrated in the synthesis of pyrazole-amine derivatives under reflux conditions . Purification often involves column chromatography or recrystallization.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation relies on IR spectroscopy (to identify amine N-H stretches at ~3300 cm⁻¹ and C=N/C-O bonds in the oxazole ring) and NMR spectroscopy (¹H and ¹³C). For instance, ¹H NMR can resolve methyl groups on the oxazole ring (δ 2.4–2.6 ppm) and aromatic protons (δ 6.8–8.2 ppm). High-resolution mass spectrometry (HRMS) or LC-MS (e.g., Orbitrap instruments) is critical for molecular ion validation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify the oxazole ring?

- Methodological Answer : Palladium catalysts enable regioselective functionalization of the oxazole ring. For example, Miyaura-Suzuki coupling (using Pd(PPh₃)₄ and arylboronic acids) can introduce aryl groups at the 4-position of the oxazole. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature (80–100°C), and base (K₂CO₃) to achieve >80% yield . This method is adaptable for synthesizing biaryl-oxazole hybrids for drug discovery.

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., methyl, methoxy, halogens) at positions 2, 4, and 5 of the oxazole. For example:

- Step 1 : Synthesize derivatives with electron-withdrawing/donating groups.

- Step 2 : Evaluate biological activity (e.g., antimicrobial assays using E. coli or S. aureus).

- Step 3 : Correlate substituent effects with activity trends. Pyrazine-thiazole hybrids (e.g., ) show enhanced antifungal activity when electron-deficient groups are present .

Q. How to address discrepancies in reported synthetic yields for oxazole derivatives?

- Methodological Answer : Yield inconsistencies often arise from reaction conditions. For example:

- Catalyst loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improved coupling yields from 60% to 85% in .

- Solvent polarity : Acetonitrile vs. DMF may alter cyclization rates ( vs. 22). Statistical optimization (e.g., DoE) is recommended to identify critical parameters .

Data Analysis & Optimization

Q. What strategies improve regioselectivity in oxazole ring functionalization?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control electrophilic substitution.

- Microwave-assisted synthesis : Reduces side reactions (e.g., achieved 90% regioselectivity at 150°C for 10 minutes) .

- Protecting groups : Temporary protection of the amine (-NHBoc) prevents undesired side reactions during halogenation .

Q. How to resolve overlapping signals in NMR spectra of substituted oxazoles?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC can distinguish adjacent protons (e.g., differentiating methyl groups on the oxazole ring from aromatic protons) .

- Deuterated solvents : Use DMSO-d₆ to sharpen peaks for amine protons.

- Variable temperature NMR : Resolves dynamic effects in crowded spectra .

Biological & Pharmacological Applications

Q. What in vitro assays are suitable for assessing antimicrobial activity of oxazole derivatives?

- Methodological Answer :

- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution ( reported MIC values of 4–16 µg/mL) .

- Enzyme inhibition : Carbonic anhydrase inhibition (hCA I/II) assays using UV-Vis spectroscopy (IC₅₀ values <10 µM in ) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。